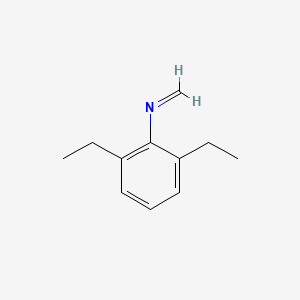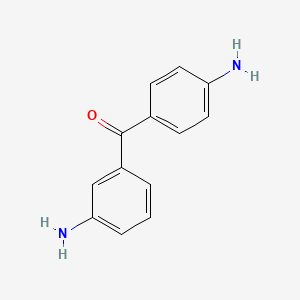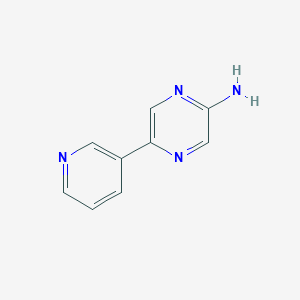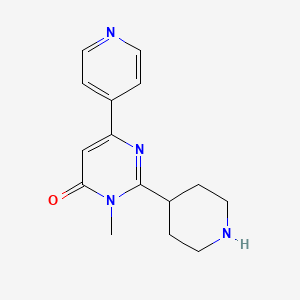
Pyridin-4-ylmethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-ylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by a pyridine ring substituted at the 4-position with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.
Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
科学研究应用
Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .
相似化合物的比较
Similar Compounds
- Pyridine-4-ylmethyl chloride
- Pyridine-4-ylmethyl bromide
- Pyridine-4-ylmethyl iodide
Uniqueness
Pyridin-4-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other halide derivatives. The methanesulfonate group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s stability and solubility in various solvents make it a versatile reagent in organic synthesis .
属性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
pyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |
InChI 键 |
CPINCHPMOOSKIU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=CC=NC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carbamate](/img/structure/B8774455.png)
![2-(3-Hydroxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8774456.png)

![7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B8774469.png)

![4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8774492.png)
![5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)


